molecular formula C17H19NO2 B11850147 (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 178032-64-9

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11850147
CAS No.: 178032-64-9
M. Wt: 269.34 g/mol
InChI Key: GZGZWZVAJDFXJK-QGZVFWFLSA-N
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Description

®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. Its unique structure contributes to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification techniques: Such as recrystallization or chromatography to isolate the desired enantiomer

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives

    Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring

    Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Bromine or alkyl halides in the presence of a base

Major Products:

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated or alkylated isoquinolines

Scientific Research Applications

®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules

    Biology: Studied for its interaction with various biological targets, including enzymes and receptors

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or modulation of enzyme activity

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways

    Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection

Comparison with Similar Compounds

    (S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different biological activities

    6,7-Dimethoxy-1-phenylisoquinoline: Lacks the tetrahydro structure, leading to different chemical properties

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Without methoxy groups, affecting its reactivity and biological activity

Uniqueness: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct pharmacological profile and potential therapeutic applications.

This comprehensive overview highlights the significance of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in various fields of research and its potential for future applications

Properties

CAS No.

178032-64-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1

InChI Key

GZGZWZVAJDFXJK-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

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